6-Fluoroindole-2-carboxylic acid
Overview
Description
6-Fluoroindole-2-carboxylic acid is a fluorinated indole derivative . It has a fluorine at the 6-position and a carboxylic acid at the 2-position . The secondary amine and carboxylic acid in 6-Fluoroindole-2-carboxylic acid form an α-amino acid moiety .
Molecular Structure Analysis
The molecular formula of 6-Fluoroindole-2-carboxylic acid is C9H6FNO2 . Its molecular weight is 179.15 g/mol . The InChI code is 1S/C9H6FNO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-4,11H,(H,12,13) .Physical And Chemical Properties Analysis
6-Fluoroindole-2-carboxylic acid is a solid substance . . The storage temperature is recommended to be at refrigerator levels .Scientific Research Applications
Organic Electronics Semiconductors and Solar Cells
6-Fluoroindole-2-carboxylic acid is utilized in the synthesis of triindoles through a palladium-catalyzed decarboxylative reaction. These triindoles are then used as semiconductors in Organic Field-Effect Transistors (OFETs), which have shown a field effect mobility of 0.03 cm²/Vs. Additionally, they serve as hole transport layers in solar cells, contributing to the development of more efficient photovoltaic devices .
Medical Research Anticancer and Immunomodulators
This compound has been identified as a precursor for the synthesis of tryptophan dioxygenase inhibitors. These inhibitors are being studied as potential anticancer immunomodulators, which could play a significant role in developing new therapeutic strategies for cancer treatment .
Antimicrobial Agents Antibacterial and Antifungal Applications
6-Fluoroindole-2-carboxylic acid is also being explored for its potential use as an antibacterial and antifungal agent. This could lead to the development of new medications to treat various bacterial and fungal infections .
Diabetes Management SGLT2 Inhibitors
Research has indicated that derivatives of 6-Fluoroindole-2-carboxylic acid can act as Sodium-Dependent Glucose Co-transporter 2 (SGLT2) Inhibitors. These inhibitors are important for managing hyperglycemia in diabetes, offering a new avenue for diabetes care .
Green Chemistry Organic Synthesis
In the realm of organic synthesis, carboxylic acids like 6-Fluoroindole-2-carboxylic acid can act as organic substrates or reagents in ‘one-step’ reactions, which are considered ‘green’ due to their efficiency and reduced environmental impact. They are also used in substitution, addition, condensation, polymerization, and copolymerization reactions .
Proteomics Research Specialty Product Applications
As a specialty product for proteomics research, 6-Fluoroindole-2-carboxylic acid is available for purchase from various biotechnology companies. It is used in advanced research applications to study proteins and their interactions within biological systems .
Safety and Hazards
Future Directions
6-Fluoroindole-2-carboxylic acid can be used to synthesize triindoles, via a palladium-catalyzed decarboxylative reaction . Triindoles are used as semiconductors in OFETs with a field effect mobility of 0.03 cm^2 V^-1 S^-1, as well as hole transport layers in solar cells . This suggests potential future applications in the field of electronics and renewable energy.
Mechanism of Action
Target of Action
It has been reported that the compound shows significant anticancer activity . This suggests that it may target specific proteins or pathways involved in cancer cell proliferation and survival.
Mode of Action
It has been observed to inhibit the phosphorylation of erk and akt in huh7 cells . This suggests that the compound may interfere with signal transduction pathways that regulate cell growth and survival.
Biochemical Pathways
6-Fluoroindole-2-carboxylic acid appears to affect the Erk and Akt signaling pathways . These pathways play crucial roles in regulating cell proliferation, survival, and metabolism. By inhibiting the phosphorylation of Erk and Akt, 6-Fluoroindole-2-carboxylic acid could disrupt these pathways, leading to the inhibition of cancer cell growth.
Pharmacokinetics
The compound’s anticancer activity suggests that it is likely to be bioavailable and able to reach its target sites in the body .
Result of Action
The primary result of the action of 6-Fluoroindole-2-carboxylic acid is the inhibition of cancer cell growth . This is likely due to its effects on the Erk and Akt signaling pathways, which regulate cell proliferation and survival .
Action Environment
The action of 6-Fluoroindole-2-carboxylic acid may be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s ionization state and, consequently, its interaction with its targets . .
properties
IUPAC Name |
6-fluoro-1H-indole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-4,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTIKMXIKAOCDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401780 | |
Record name | 6-Fluoroindole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroindole-2-carboxylic acid | |
CAS RN |
3093-97-8 | |
Record name | 6-Fluoroindole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Fluoroindole-2-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.